1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one
Description
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6H,7H2,1-3H3 |
InChI Key |
VVNASLXKNMWKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation of the aryl ethanone intermediate.
- Introduction of the methylsulfanyl group via nucleophilic substitution or thiolation reactions.
Preparation of the Aryl Ethanone Intermediate
The aryl ethanone core, 1-(2,5-dimethylphenyl)ethan-1-one, can be prepared via Friedel-Crafts acylation or through malonate ester intermediates.
Friedel-Crafts Acylation : Acylation of 2,5-dimethylbenzene derivatives with acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., AlCl3) yields the corresponding aryl ethanone. This method is classical but may require careful control to avoid polyacylation or rearrangements.
Malonate Route : A more modern approach involves the reaction of 2,5-dimethylbenzoyl chloride with diester malonate in the presence of bases and magnesium chloride, followed by hydrolysis and decarboxylation to yield the aryl ethanone intermediate. This method offers higher purity and milder conditions, as demonstrated in related compounds such as 1-(2,3,5-trimethylphenyl)ethanone.
Introduction of the Methylsulfanyl Group
The methylsulfanyl group can be introduced by several methods:
Alpha-Halogenation Followed by Thiolation : The aryl ethanone is first alpha-halogenated (e.g., bromination at the alpha position) under controlled conditions. The alpha-halo ketone is then reacted with sodium methylthiolate or methylthiol nucleophiles to substitute the halogen with the methylsulfanyl group.
Direct Thiolation via Enolate Chemistry : Generation of enolate from the aryl ethanone under basic conditions, followed by reaction with methyl disulfide or methylthiolating agents, can yield the methylsulfanyl-substituted product.
Use of Thianthrenium Salts for Site-Selective Functionalization : Recent advances include site-selective carbonylation and functionalization of arenes via C(sp2)-H thianthrenation, which can be adapted for selective introduction of sulfur-containing substituents. This method allows for precise substitution on aromatic rings and adjacent positions, potentially applicable to 1-(2,5-dimethylphenyl)-2-(methylsulfanyl)ethan-1-one.
Representative Synthetic Route (Literature-Based)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 2,5-dimethylbenzoyl chloride | 2,5-dimethylbenzoic acid + thionyl chloride, reflux | 2,5-dimethylbenzoyl chloride |
| 2. Reaction with diester malonate | Diethyl malonate + triethylamine + MgCl2 anhydrous, room temp | 2-(2,5-dimethylphenyl) diester malonate |
| 3. Hydrolysis and decarboxylation | Dilute sulfuric acid, heat | 1-(2,5-dimethylphenyl)ethan-1-one |
| 4. Alpha-halogenation | N-bromosuccinimide (NBS), radical initiator, light or heat | Alpha-bromo ketone intermediate |
| 5. Thiolation | Sodium methylthiolate or methylthiol, mild base, solvent (e.g., DMF) | 1-(2,5-dimethylphenyl)-2-(methylsulfanyl)ethan-1-one |
This route is adapted from similar procedures used for related compounds with methyl substitutions on the aromatic ring and sulfur substituents in the side chain.
Analysis of Preparation Methods
Advantages
- The malonate ester route provides high purity and good yields under mild conditions.
- Use of triethylamine and magnesium chloride as catalysts improves reaction efficiency.
- Alpha-halogenation followed by thiolation allows for regioselective introduction of the methylsulfanyl group.
- Recent site-selective thianthrenation methods offer potential for more selective and environmentally friendly synthesis.
Limitations and Considerations
- Alpha-halogenation requires careful control to avoid over-halogenation.
- Thiolation reagents like sodium methylthiolate are sensitive and require anhydrous conditions.
- Use of thionyl chloride and other chlorinating agents demands strict safety measures.
- Industrial scale-up may require optimization to reduce reagent costs and improve environmental compatibility.
Summary Table of Key Preparation Parameters
| Parameter | Method 1: Malonate Route + Thiolation | Method 2: Friedel-Crafts + Thiolation | Method 3: Thianthrenation-based Functionalization |
|---|---|---|---|
| Starting Material | 2,5-dimethylbenzoic acid | 2,5-dimethylbenzene | 2,5-dimethylbenzene derivatives |
| Key Reagents | Thionyl chloride, diethyl malonate, triethylamine, MgCl2, NBS, sodium methylthiolate | Acetyl chloride, AlCl3, NBS, sodium methylthiolate | Thianthrenium salts, methylthiolating agents |
| Reaction Conditions | Mild, room temp to reflux | Lewis acid catalysis, controlled temp | Mild, selective, photochemical or catalytic |
| Yield | Moderate to high (60-85%) | Moderate (50-75%) | Experimental, promising selectivity |
| Scalability | Suitable for industrial scale | Classical, but less selective | Emerging technology, requires development |
| Environmental Impact | Moderate, requires handling of chlorides and sulfur reagents | Higher due to Lewis acids and waste | Potentially lower, greener chemistry |
The preparation of 1-(2,5-dimethylphenyl)-2-(methylsulfanyl)ethan-1-one can be efficiently achieved via a multi-step process involving the synthesis of the aryl ethanone intermediate followed by selective introduction of the methylsulfanyl group. The malonate ester pathway combined with alpha-halogenation and thiolation offers a practical and scalable route. Advances in site-selective functionalization via thianthrenation present promising alternatives for more selective and environmentally benign synthesis, although these methods are still under development.
The choice of method depends on the scale, desired purity, cost considerations, and environmental factors. Industrial applications would benefit from further optimization of these methods to improve yields, reduce hazardous reagents, and enhance operational safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methylsulfanyl group (-SMe) is electron-donating, enhancing the aromatic ring’s electron density compared to electron-withdrawing groups like sulfonyl (-SO₂) in compounds such as 1-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one (C₁₄H₂₀N₂O₃S) .
- Polarity : Methoxy-substituted analogs (e.g., 1-(2,5-dimethoxyphenyl)ethan-1-one) exhibit higher polarity than methyl-substituted derivatives, influencing solubility in polar solvents .
Comparison :
- The target compound’s synthesis likely involves Friedel-Crafts acylation followed by thiolation, analogous to the aldol condensation steps in (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one synthesis (71% yield for aldol step) .
- Sulfur-containing analogs like 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) demonstrate the feasibility of incorporating sulfur groups under mild conditions (melting point 137.3–138.5°C) .
Physicochemical Properties
Notes:
- The -SMe group may lower melting points compared to sulfoximines due to reduced polarity.
- Heterocyclic sulfur analogs (e.g., thiophene-containing ethanones in ) exhibit distinct UV-Vis profiles due to conjugation with aromatic systems.
Biological Activity
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one, commonly referred to as DMSO-ethanone, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with methyl thioacetate. The resulting product can be purified through recrystallization. The structure is confirmed using various spectroscopic methods including NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that compounds containing the methylsulfanyl group exhibit significant antimicrobial activity. A study demonstrated that derivatives of DMSO-ethanone showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showcasing the compound's potential as an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 50 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of DMSO-ethanone on various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 (Lung Cancer) | 30 |
The biological activity of DMSO-ethanone can be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is crucial for lipid metabolism and cellular signaling pathways. This inhibition may lead to altered cell membrane integrity and apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of DMSO-ethanone in treating infections caused by multi-drug resistant bacteria. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Anticancer Potential
In another study, the effects of DMSO-ethanone on tumor growth in a mouse model were investigated. Mice treated with the compound exhibited a marked decrease in tumor size without significant side effects, suggesting its potential for further development as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
